molecular formula C18H19N5O4S B10983112 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10983112
M. Wt: 401.4 g/mol
InChI Key: WYBWZJNZCYMTSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the activation of GIRK channels. These channels are involved in regulating cellular excitability and are key components of GPCR signaling pathways. By activating GIRK channels, the compound can modulate neuronal activity, leading to potential therapeutic effects in conditions like epilepsy and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate GIRK channels sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H19N5O4S/c1-11-9-15(23(20-11)12-7-8-28(26,27)10-12)19-17(24)16-13-5-3-4-6-14(13)18(25)22(2)21-16/h3-6,9,12H,7-8,10H2,1-2H3,(H,19,24)

InChI Key

WYBWZJNZCYMTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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